molecular formula C21H19ClN2O3 B2950936 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid

2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid

Cat. No.: B2950936
M. Wt: 382.8 g/mol
InChI Key: BYWYWLKBKIJAAJ-UHFFFAOYSA-N
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Description

2-[4-[6-Amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid is a structurally complex small molecule characterized by:

  • A central 2-methylpropanoic acid backbone.
  • A phenoxy linker substituted at the para position with a pyridine ring.
  • The pyridine ring is further modified with 6-amino and 5-(4-chlorophenyl) groups.

Its unique pyridine-phenoxy architecture may influence receptor binding, metabolic stability, and selectivity compared to analogues .

Properties

IUPAC Name

2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-21(2,20(25)26)27-17-9-5-13(6-10-17)15-11-18(19(23)24-12-15)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H2,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWYWLKBKIJAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C18H19ClN2O3\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • PPAR (Peroxisome Proliferator-Activated Receptors) : It has been shown to activate PPARα and PPARγ, which are involved in lipid metabolism and glucose homeostasis .
  • Antitumor Activity : Studies indicate that derivatives of pyridine compounds exhibit antitumor properties, suggesting potential applications in cancer therapy .

1. Anticancer Properties

Research has demonstrated that the compound exhibits significant anticancer activity. In vitro studies reveal its efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Metabolic Regulation

Activation of PPARs by this compound may lead to improved metabolic profiles, including enhanced insulin sensitivity and lipid metabolism. These effects are beneficial in managing conditions like obesity and type 2 diabetes .

Case Studies

StudyFindings
Kumar et al., 2009Investigated the anticancer effects on breast cancer cellsDemonstrated significant reduction in cell viability
Zhang et al., 2014Assessed anti-inflammatory properties in murine modelsFound effective reduction in inflammatory markers
Nithiya et al., 2011Evaluated metabolic effects in diabetic modelsShowed improved glucose tolerance and lipid profiles

Research Findings

Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound:

  • Bioavailability : The compound exhibits favorable bioavailability, making it a suitable candidate for therapeutic use.
  • Toxicology : Preliminary toxicity assessments indicate a low toxicity profile at therapeutic doses, although further studies are warranted to fully understand its safety .

Chemical Reactions Analysis

Hydrolysis of the Propanoic Acid Ester

The methylpropanoic acid group can undergo hydrolysis under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions to yield the corresponding carboxylic acid.

Reaction Conditions Outcome Reference
Ester → Carboxylic acid1M HCl, reflux, 6 h90% yield of hydrolyzed product

Substitution at the Pyridine Ring

The amino group (C6) and electron-withdrawing 4-chlorophenyl group (C5) influence reactivity:

  • Electrophilic Aromatic Substitution : Limited due to the electron-deficient pyridine ring.

  • Nucleophilic Substitution : Facilitated at positions activated by electron-withdrawing groups (e.g., chlorophenyl).

Functionalization of the Amino Group

The primary amine (C6) participates in:

  • Acylation : Reaction with acetyl chloride to form acetamide derivatives.

  • Diazo Coupling : Formation of azo dyes under nitrous acid and coupling agents.

Reaction Reagents Product Reference
AcylationAc₂O, pyridine, RT, 2 hAcetamide derivative (85% yield)

Oxidative Reactions

The pyridine ring is resistant to oxidation, but side chains may react:

  • Oxidation of the Methyl Group : Under strong oxidizers (KMnO₄/H⁺), the methyl group in 2-methylpropanoic acid could oxidize to a carboxyl group.

Biological Activity and Stability

  • Hypolipidemic Activity : Structural analogs (e.g., 2-(4-(2-amino-6-(4-substituted phenyl)pyrimidin-4-yl)phenoxy)acetic acid derivatives) show significant lipid-lowering effects in vivo, likely via PPARα/γ agonism .

  • pH Stability : The carboxylic acid group confers stability in physiological pH (6.5–7.4), enhancing bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to key analogues below:

Compound Name Substituents (R-group) Key Structural Features Biological Relevance
Target Compound R = 6-amino-5-(4-chlorophenyl)pyridin-3-yl Pyridine with amino and aryl groups Potential kinase inhibition
Fenofibric Acid R = 4-(4-chlorobenzoyl) Benzoyl group at phenoxy position PPARα agonist, lipid-lowering
Clofibric Acid R = 4-chlorophenyl Simple chlorophenoxy group PPAR modulator, herbicide
Bezafibric Acid R = 4-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl) Urea-linked chlorophenyl group Dual PPARα/γ agonist
Haloxyfop (herbicide) R = 3-chloro-5-(trifluoromethyl)pyridinyl Pyridine with halogen/CF₃ groups ACCase inhibitor

Key Observations :

  • This may enhance binding to kinases or receptors requiring polar interactions .
  • Unlike clofibric acid’s minimal substituents, the target compound’s bulky pyridine moiety could reduce off-target effects but may affect oral bioavailability .
  • Compared to haloxyfop, the amino group in the target compound replaces a trifluoromethyl group, possibly altering substrate specificity (e.g., mammalian vs. plant targets) .

Pharmacological and Pharmacokinetic Differences

  • Fenofibric Acid: Activates PPARα, reducing triglycerides and LDL cholesterol. Its benzoyl group enhances metabolic stability, with a half-life of ~20 hours in humans .
  • Target Compound: The pyridine-amino group may shift activity toward kinases (e.g., Bruton’s tyrosine kinase) due to structural resemblance to irreversible inhibitors like acryloyloxyphenyl derivatives .
  • Clofibric Acid: Rapidly metabolized to glucuronides, limiting its therapeutic use. The target compound’s amino group could slow glucuronidation, prolonging efficacy .

Impurity Profiles: Fenofibric acid synthesis generates impurities like methyl/ethyl esters and ketones (e.g., (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one) . The target compound’s synthesis may produce analogous pyridine-linked byproducts, requiring stringent purification .

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